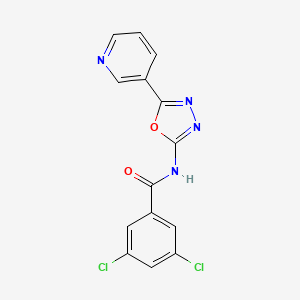
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-3,4-dimethoxybenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O6S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Piperidin-Derivate: Die Verbindung gehört zur Piperidin-Familie, die für das Design von Medikamenten entscheidend ist. Piperidine sind in mehr als zwanzig Klassen von Pharmazeutika und Alkaloiden vorhanden . Forscher untersuchen die Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen. Diese Derivate dienen als Bausteine für potenzielle Medikamente.
- Schnelle und kostengünstige Methoden: Die Entwicklung effizienter Methoden zur Synthese von substituierten Piperidinen ist unerlässlich. Forscher suchen nach Strategien, die sowohl schnell als auch wirtschaftlich sind. Verschiedene Reaktionen, einschließlich Hydrierung, Cyclisierung, Cycloaddition, Annulation und Aminierung, tragen zur Piperidinsynthese bei .
- Funktionalisierung: Forscher untersuchen Funktionalisierungsverfahren, um Piperidin-Derivate zu modifizieren, wodurch ihre Vielseitigkeit und Anwendbarkeit erhöht wird .
- Natriumsulfinate (RSO₂Na): Die Sulfonylgruppe (SO₂) der Verbindung ist bedeutsam. Natriumsulfinate haben vielseitige synthetische Anwendungen und dienen als Sulfonierungs-, Sulfenylierungs- oder Sulfinylierungsreagenzien .
- Direkte Installation der Sulfonamidfunktionalität: Forscher zielen darauf ab, alternative Synthesemethoden für die direkte Installation der Sulfonamidfunktionalität zu entwickeln. Dieses Ziel steht im Einklang mit den Bemühungen zur Wirkstoffentdeckung, bei denen Sulfonamide eine entscheidende Rolle spielen .
Medizinische Chemie und Wirkstoffdesign
Chemische Synthese
Sulfonierungsreagenzien
Wirkstoffentdeckung und -entwicklung
Zusammenfassend lässt sich sagen, dass die Piperidin-Einheit dieser Verbindung vielversprechend im Wirkstoffdesign, in der chemischen Synthese und in der medizinischen Chemie ist. Ihre Anwendungen erstrecken sich auf verschiedene Bereiche, was sie zu einem faszinierenden Thema für die wissenschaftliche Erforschung macht. Forscher decken weiterhin ihr Potenzial in der Wirkstoffentwicklung und anderen Bereichen auf. 🌟 .
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKDSVZSVLPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)



![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2585036.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)

![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propanoic acid](/img/structure/B2585041.png)
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine](/img/structure/B2585042.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2585046.png)
![4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2585048.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2585050.png)
